molecular formula C18H15ClN2O4S B11191169 Methyl 2-({[5-(3-chloro-4-methylphenyl)furan-2-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Methyl 2-({[5-(3-chloro-4-methylphenyl)furan-2-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11191169
M. Wt: 390.8 g/mol
InChI Key: CXLCTDYZEQZNQQ-UHFFFAOYSA-N
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Description

Methyl 2-({[5-(3-chloro-4-methylphenyl)furan-2-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazole ring, and a chlorinated aromatic ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[5-(3-chloro-4-methylphenyl)furan-2-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the chlorinated aromatic ring through electrophilic substitution reactions. The thiazole ring is then constructed via cyclization reactions involving sulfur-containing reagents. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[5-(3-chloro-4-methylphenyl)furan-2-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

Methyl 2-({[5-(3-chloro-4-methylphenyl)furan-2-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-({[5-(3-chloro-4-methylphenyl)furan-2-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[5-(3-chlorophenyl)furan-2-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
  • Methyl 2-({[5-(4-methylphenyl)furan-2-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

Methyl 2-({[5-(3-chloro-4-methylphenyl)furan-2-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of both a chlorinated aromatic ring and a thiazole ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C18H15ClN2O4S

Molecular Weight

390.8 g/mol

IUPAC Name

methyl 2-[[5-(3-chloro-4-methylphenyl)furan-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H15ClN2O4S/c1-9-4-5-11(8-12(9)19)13-6-7-14(25-13)16(22)21-18-20-10(2)15(26-18)17(23)24-3/h4-8H,1-3H3,(H,20,21,22)

InChI Key

CXLCTDYZEQZNQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=NC(=C(S3)C(=O)OC)C)Cl

Origin of Product

United States

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